Lomofungin

Übersicht

Beschreibung

Lomofungin is a natural product compound first isolated from the soil-dwelling Gram-positive bacteria Streptomyces lomodensis . It has a broad antibacterial and antifungal spectrum, being active against gram-positive and gram-negative bacteria, yeasts, and other fungi .

Synthesis Analysis

The biosynthesis of Lomofungin involves a genomic locus consisting of 23 open reading frames that includes the core phenazine biosynthesis gene cluster lphzGFEDCB . A putative flavin-dependent monooxygenase gene, lomo10, was also identified in this locus . Inactivation of lomo10 resulted in the biosynthesis of a new phenazine metabolite, suggesting that lomo10 is responsible for the hydroxylation of Lomofungin at its C-7 position .Molecular Structure Analysis

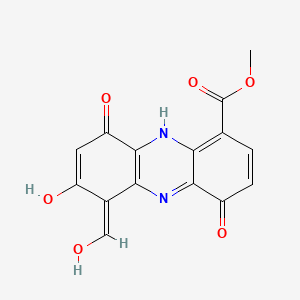

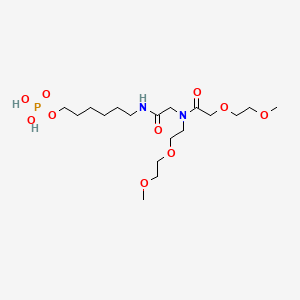

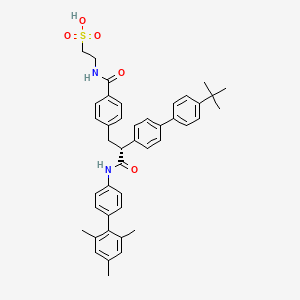

Lomofungin has a molecular weight of 314.25 and a chemical formula of C15H10N2O6 . It undergoes spontaneous dimerization in DMSO, producing dilomofungin .Chemical Reactions Analysis

Lomofungin undergoes spontaneous dimerization in DMSO, producing dilomofungin, whose inhibition of MBNL1–(CUG)12 binding was 17-fold more potent than Lomofungin itself .Physical And Chemical Properties Analysis

Lomofungin has a molecular weight of 314.25 and a chemical formula of C15H10N2O6 . It has a melting point of >320 °C and a predicted density of 1.663±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Medical Research: Myotonic Dystrophy Type 1 Treatment

Lomofungin has been identified as a potential therapeutic agent for Myotonic Dystrophy Type 1 (DM1) , a neuromuscular disorder. It acts as an inhibitor of MBNL1-CUG RNA binding, which is crucial in the pathogenesis of DM1 . The compound has shown promise in restoring splicing regulation and correcting phenotypes in DM1 models, making it a significant focus of medical research.

Biotechnology: Antibiotic Production

In biotechnology, Lomofungin is recognized for its role as a broad-spectrum phenazine antibiotic . It is produced by Streptomyces lomondensis and has demonstrated antimicrobial, antifungal, anti-tumor, antimalarial, and antiparasitic activities . The biosynthesis gene cluster of Lomofungin has been sequenced, providing insights into its production and potential for creating new antibiotics.

Agriculture: Soil Health and Plant Protection

Lomofungin’s antimicrobial properties extend to agriculture, where it could be used to protect plants from pathogens and improve soil health. Its role in the suppression of harmful microorganisms can lead to healthier crop yields and reduced reliance on chemical pesticides .

Environmental Science: Ecosystem Management

The environmental applications of Lomofungin include its use in managing ecosystems by controlling microbial populations. Its broad-spectrum antibiotic nature can help maintain the balance of microbial flora, which is essential for nutrient cycling and ecosystem health .

Material Science: Phenazine Metabolite Production

Lomofungin’s role in material science is linked to its status as a phenazine metabolite. Research into the optimization of metal chloride conditions has shown that it can significantly increase the production of Lomofungin, which is valuable for various industrial applications .

Industrial Applications: Enzyme and Metabolite Production

Industrially, Lomofungin is of interest due to its potential in the production of enzymes and other metabolites. The study of its biosynthesis and the genetic mechanisms involved can lead to improved yields of commercially valuable compounds .

Wirkmechanismus

- In DM1, RNA containing an expanded CUG repeat (CUGexp) forms nuclear foci, sequestering MBNL1 and causing splicing dysregulation .

- However, dilomofungin, despite stronger binding affinity in vitro, induces CUGexp RNA accumulation in cells, affecting RNA turnover. The monomer is more effective at rescuing splicing defects .

Target of Action

Mode of Action

Pharmacokinetics

Eigenschaften

IUPAC Name |

methyl (6Z)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXARWIJAYOANV-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C\O)O)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949590 | |

| Record name | Methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lomondomycin | |

CAS RN |

26786-84-5 | |

| Record name | LOMOFUNGIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LOMOFUNGIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide](/img/structure/B608557.png)

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)